molecular formula C13H14N2O2 B12713823 (+-)-4-(1-(4H-1,3-Benzodioxin-8-yl)ethyl)-1H-imidazole CAS No. 116795-85-8

(+-)-4-(1-(4H-1,3-Benzodioxin-8-yl)ethyl)-1H-imidazole

Katalognummer: B12713823
CAS-Nummer: 116795-85-8
Molekulargewicht: 230.26 g/mol
InChI-Schlüssel: LFGWVOWFCKDMGR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(±)-4-(1-(4H-1,3-Benzodioxin-8-yl)ethyl)-1H-imidazole is a synthetic organic compound that features a benzodioxin ring fused to an imidazole ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (±)-4-(1-(4H-1,3-Benzodioxin-8-yl)ethyl)-1H-imidazole typically involves the following steps:

    Formation of the Benzodioxin Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Ethyl Group: The ethyl group can be introduced via alkylation reactions using ethyl halides or similar reagents.

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through condensation reactions involving diamines and carbonyl compounds.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzodioxin ring, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions could target the imidazole ring or the ethyl group, potentially leading to the formation of reduced imidazole derivatives.

    Substitution: The compound may undergo various substitution reactions, such as nucleophilic or electrophilic substitutions, particularly at the benzodioxin ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly used.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce reduced imidazole derivatives.

Wissenschaftliche Forschungsanwendungen

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical studies.

    Medicine: Possible applications in drug discovery and development, particularly for targeting specific enzymes or receptors.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Wirkmechanismus

The mechanism of action of (±)-4-(1-(4H-1,3-Benzodioxin-8-yl)ethyl)-1H-imidazole would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to modulation of their activity. The pathways involved would be specific to the biological context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-(1-(4H-1,3-Benzodioxin-8-yl)ethyl)-1H-imidazole: A similar compound without the racemic mixture.

    Benzodioxin derivatives: Compounds with similar benzodioxin rings but different substituents.

    Imidazole derivatives: Compounds with similar imidazole rings but different substituents.

Uniqueness

The uniqueness of (±)-4-(1-(4H-1,3-Benzodioxin-8-yl)ethyl)-1H-imidazole lies in its specific combination of the benzodioxin and imidazole rings, which may confer unique chemical and biological properties compared to other similar compounds.

Eigenschaften

CAS-Nummer

116795-85-8

Molekularformel

C13H14N2O2

Molekulargewicht

230.26 g/mol

IUPAC-Name

5-[1-(4H-1,3-benzodioxin-8-yl)ethyl]-1H-imidazole

InChI

InChI=1S/C13H14N2O2/c1-9(12-5-14-7-15-12)11-4-2-3-10-6-16-8-17-13(10)11/h2-5,7,9H,6,8H2,1H3,(H,14,15)

InChI-Schlüssel

LFGWVOWFCKDMGR-UHFFFAOYSA-N

Kanonische SMILES

CC(C1=CC=CC2=C1OCOC2)C3=CN=CN3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.